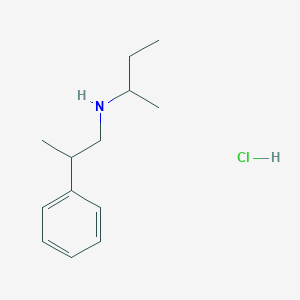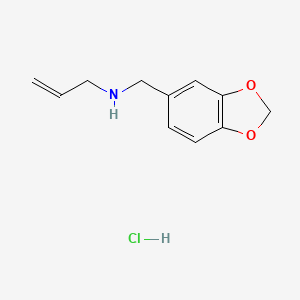![molecular formula C13H23ClN2 B3086260 N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride CAS No. 1158615-59-8](/img/structure/B3086260.png)
N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride
Descripción general
Descripción
“N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride” is a chemical compound. It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group . This compound is a derivative of aniline . It is an important precursor to dyes .
Chemical Reactions Analysis
Dimethylaniline, a similar compound, undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles. For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as explosive .Aplicaciones Científicas De Investigación
Pharmacokinetics and Haematotoxicities
Aniline and its dimethyl derivatives, including compounds structurally related to N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride, have been studied for their pharmacokinetic properties and potential haematotoxic effects. These studies involve understanding how these compounds are metabolized and their elimination rates in biological systems, such as in rats. Rapid metabolic activation and the formation of primary acetylated metabolites are observed, suggesting extensive metabolic interactions. The presence of methyl groups can influence these metabolic rates, affecting the compound's haematotoxicity levels (Miura et al., 2021).
Protein-bound Aminoazo Dyes Formation
The formation of protein-bound aminoazo dyes from aniline derivatives, including those structurally similar to N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride, has been investigated. This research explores how such compounds, upon metabolic activation, can bind to proteins, forming aminoazo dyes with potential implications in toxicology and pharmacology (Miller & Miller, 1949).
Metabolic Pathways
The study of urinary metabolites of related compounds, such as 3,3-dimethyl-1-phenyltriazene, provides insights into the metabolic pathways of aniline derivatives. Identifying various metabolites, including hydroxylated forms, aids in understanding the metabolic transformations and potential biological impacts of compounds like N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride (Kolar & Schlesiger, 1976).
Nucleophilicities Assessment
Research on the nucleophilic properties of compounds, such as 2-aminothiazoles, can offer parallels to the chemical behavior of N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride. Such studies assess the interactions of these compounds with electrophiles, providing a basis for understanding their reactivity and potential applications in chemical synthesis (Forlani et al., 2006).
Electropolymerization and Chemical Interactions
Investigations into the electropolymerization of aniline and its derivatives, including analysis of soluble products and reaction mechanisms, can shed light on the chemical properties and applications of N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride. Understanding these polymerization processes and the resulting polymeric materials can lead to applications in materials science and engineering (Deng & Van Berkel, 1999).
Mecanismo De Acción
Target of Action
Similar compounds such as n,n-dimethylaniline have been studied and are known to interact with various enzymes and receptors
Mode of Action
It is known that similar compounds like n,n-dimethylaniline undergo n-demethylation and n-oxidation as metabolic pathways, and ring hydroxylation has also been established as a metabolic route .
Biochemical Pathways
Similar compounds such as n,n-dimethylaniline are known to undergo n-demethylation and n-oxidation as metabolic pathways, and ring hydroxylation has also been established as a metabolic route .
Pharmacokinetics
Similar compounds like n,n-dimethylaniline are known to undergo extensive hepatic metabolism .
Result of Action
Similar compounds like n,n-dimethylaniline are known to undergo various reactions expected for an aniline, being weakly basic and reactive toward electrophiles .
Action Environment
Similar compounds like n,n-dimethylaniline are known to darken readily to grey powder when exposed to air .
Propiedades
IUPAC Name |
N,N-dimethyl-4-[(2-methylpropylamino)methyl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2.ClH/c1-11(2)9-14-10-12-5-7-13(8-6-12)15(3)4;/h5-8,11,14H,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFFHGZSJJHVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)N(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






amine hydrochloride](/img/structure/B3086198.png)
![Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086213.png)

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B3086220.png)
![(Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086229.png)
![Butyl[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086237.png)

amine hydrochloride](/img/structure/B3086245.png)

amine hydrochloride](/img/structure/B3086253.png)
amine hydrochloride](/img/structure/B3086262.png)